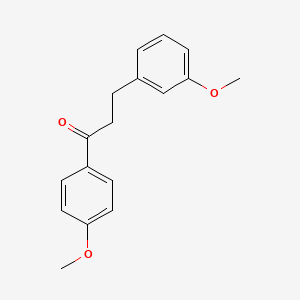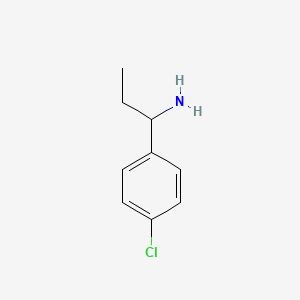
4'-Méthoxy-3-(3-méthoxyphényl)propiophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4’-Methoxy-3-(3-methoxyphenyl)propiophenone” is an organic compound . It is a derivative of Guaiacol, a precursor to various flavorants .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by a reaction with 3-methoxybenzaldehyde and oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid .Molecular Structure Analysis
The molecular formula of this compound is C17H18O3 . The InChI code is 1S/C17H18O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,8,11H2,1-2H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with C22H38Br2N2Ni2O2S4(2+) *2Br(1-) and sodium tertiary butoxide in toluene at 140°C for 24 hours in an inert atmosphere .Physical And Chemical Properties Analysis
This compound is a colorless oil . It has a density of 1.1±0.1 g/cm3, a boiling point of 392.4±25.0 °C at 760 mmHg, and a flash point of 175.3±16.7 °C . It also has a molar refractivity of 72.1±0.3 cm3 .Applications De Recherche Scientifique
Activité antioxydante
Ce composé a été identifié comme un métabolite de la caféine possédant des propriétés antioxydantes significatives. Il peut être utilisé en recherche pour explorer les mécanismes du stress oxydatif et les effets thérapeutiques potentiels des antioxydants dans la prévention des maladies liées aux dommages oxydatifs .
Biomarqueur de la consommation de café
En raison de son origine en tant que métabolite de la caféine, il sert de biomarqueur sensible pour la consommation de café. Cette application est cruciale dans les études nutritionnelles et la recherche épidémiologique pour corréler l'apport en café avec les résultats de santé .
Inhibition de la prostaglandine E2
Le composé s'est avéré inhiber la production de prostaglandine E2 (PGE2), qui est impliquée dans l'inflammation et la douleur. Cette application est particulièrement pertinente dans le développement de nouveaux médicaments anti-inflammatoires .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a derivative of propiophenone , which is used in the synthesis of a variety of pharmaceutical drugs . .
Mode of Action
As a derivative of propiophenone , it may share some of the chemical properties and interactions of its parent compound.
Biochemical Pathways
Given its structural similarity to propiophenone , it may potentially influence similar biochemical pathways.
Pharmacokinetics
It is known that the compound is a colorless oil , which may influence its absorption and distribution.
Result of Action
As a derivative of propiophenone , it may have similar effects, but this has not been confirmed
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is a colorless oil , which may have implications for its stability under different environmental conditions.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-5,7-10,12H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUWKHPHIOLEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505623 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75849-20-6 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)







